BenchChemオンラインストアへようこそ!

1-Benzyl-3-(trifluoromethyl)piperazine

Medicinal Chemistry Structural Isomerism Building Block Design

1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) is a substituted piperazine heterocycle characterized by a benzyl group at the N1 position and a trifluoromethyl group at the C3 position of the piperazine ring. The compound is classified as a versatile small-molecule scaffold and building block for medicinal chemistry research.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 167566-34-9
Cat. No. B1440723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(trifluoromethyl)piperazine
CAS167566-34-9
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2
InChIKeyDEYSRYSDNZTANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9): What Scientific Procurement Teams Need to Know Before Sourcing


1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) is a substituted piperazine heterocycle characterized by a benzyl group at the N1 position and a trifluoromethyl group at the C3 position of the piperazine ring . The compound is classified as a versatile small-molecule scaffold and building block for medicinal chemistry research . Its molecular formula is C₁₂H₁₅F₃N₂, with a molecular weight of 244.26 g/mol . The compound is not a drug-like lead candidate in itself but serves as a key intermediate in the synthesis of more complex pharmacologically active molecules, particularly in drug discovery pipelines requiring trifluoromethylated piperazine cores [1].

Why 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) Cannot Be Casually Substituted with Other Piperazine Analogs


Generic substitution of 1-Benzyl-3-(trifluoromethyl)piperazine with other piperazine derivatives is scientifically unsound due to the distinct electronic and steric influence of the trifluoromethyl (CF₃) group at the C3 position. The CF₃ group is a strongly electron-withdrawing substituent that significantly alters the basicity (pKa) of the adjacent secondary amine, modulates lipophilicity (logP), and affects metabolic stability in downstream applications [1]. Comparative studies with 1-benzylpiperazine (BZP) demonstrate that substitution at the phenyl ring (as in TFMPP, a positional isomer) produces markedly different receptor binding profiles and cytotoxicity thresholds [2]. The C3-trifluoromethyl substitution pattern on the saturated piperazine ring in 167566-34-9 creates a unique chiral center with distinct reactivity compared to N-aryl trifluoromethyl analogs or 2-substituted isomers, directly impacting synthetic route feasibility and enantiomeric purity requirements in procurement decisions [3].

Quantitative Differentiation Evidence for 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9): Comparator-Based Technical Assessment


Structural and Regioisomeric Differentiation from Trifluoromethylphenylpiperazine (TFMPP)

1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) is a regioisomer of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) but with a fundamentally different substitution pattern: the CF₃ group is located on the saturated piperazine ring (C3 position) rather than on the aromatic phenyl ring . This structural distinction produces different chemical and biological properties. In contrast to TFMPP, which shows EC50 values of 0.14 mM in primary rat hepatocytes and 0.45 mM in HepaRG cells for cytotoxicity [1], the saturated-ring CF₃ substitution of 167566-34-9 is primarily utilized as a synthetic building block rather than a direct pharmacological agent. The positional isomerism directly impacts synthetic accessibility: TFMPP is prepared via N-arylation of piperazine with 3-trifluoromethylphenyl halides, whereas 167566-34-9 requires construction of a trifluoromethylated piperazine ring or trifluoromethylation of a pre-formed piperazine scaffold, with substantially different reaction conditions and protecting group strategies required [2].

Medicinal Chemistry Structural Isomerism Building Block Design

Physicochemical Property Comparison: LogP and Predicted Basicity vs. 1-Benzylpiperazine (BZP)

The C3-trifluoromethyl group in 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) confers quantitatively distinct physicochemical properties compared to the non-fluorinated analog 1-benzylpiperazine (BZP). The calculated LogP for 167566-34-9 is 2.31 (with CLogP 2.918), which is substantially higher than BZP (reported LogP approximately 1.5-1.7 for the free base) . The predicted pKa of the secondary amine in 167566-34-9 is 6.74 ± 0.40, whereas the corresponding amine in BZP has a predicted pKa of approximately 8.7-9.0 . The increased lipophilicity (ΔLogP ≈ +0.6 to +1.0) and reduced basicity (ΔpKa ≈ -2.0) directly influence solubility in organic solvents, membrane permeability in biological assays, and salt formation behavior during purification and formulation [1].

Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Utility as a Debenzylation Precursor for 2-(Trifluoromethyl)piperazine

1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) serves as a specific precursor for the synthesis of 2-(trifluoromethyl)piperazine via catalytic hydrogenolysis (debenzylation) . This synthetic pathway is documented in patent literature: 0.74 g (3.0 mmol) of the compound (Intermediate 44) was dissolved in acetic acid (70 mL) and water (5 mL), then treated with 5% Pd/C under hydrogen atmosphere to remove the N-benzyl protecting group, affording 2-(trifluoromethyl)piperazine [1]. The resulting 2-(trifluoromethyl)piperazine (CAS 1187928-91-1 for the R-enantiomer; 131922-05-9 for the racemate) is a valuable building block that cannot be directly accessed without a protecting group strategy. Alternative unprotected routes to 2-(trifluoromethyl)piperazine are complicated by chemoselectivity issues during trifluoromethylation of the free piperazine ring [2].

Organic Synthesis Protecting Group Strategy Drug Discovery Intermediate

Chiral Resolution and Enantiomeric Purity Requirements for Advanced Intermediates

1-Benzyl-3-(trifluoromethyl)piperazine contains a chiral center at the C3 position of the piperazine ring, making it available as a racemate (CAS 167566-34-9) or as single enantiomers: (R)-enantiomer (CAS 1240580-90-4) and (S)-enantiomer (CAS 2166193-47-9) . Recent process chemistry literature from Bristol Myers Squibb (2024) highlights the critical importance of enantiomerically pure 3-(trifluoromethyl)piperazine derivatives as building blocks for rational drug design, with a newly developed safe and practical synthesis route yielding (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines with high enantiomeric excess (>99% ee) [1]. In contrast, the racemic mixture 167566-34-9 is predominantly utilized for early-stage discovery work or as a precursor for chiral resolution, while the single enantiomers are required for late-stage lead optimization and preclinical development where stereochemistry dictates biological activity [2].

Chiral Synthesis Enantiomeric Purity Process Chemistry

Commercial Availability and Batch-to-Batch Consistency vs. Custom-Synthesized Analogs

1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) is commercially available from multiple suppliers with documented quality specifications. ChemicalBook listings confirm available purity of 95%+ with accompanying NMR and MS characterization data, offered in package sizes from 1 g (1,500 RMB) to 10 g (12,000 RMB) . The compound is described as a pale yellow oily liquid with defined boiling point (275.3 ± 35.0 °C predicted) and density (1.191 ± 0.06 g/cm³ predicted) . In contrast, closely related analogs such as 1-(3-(trifluoromethyl)benzyl)piperazine (CAS 55513-16-1) or 2-(trifluoromethyl)piperazine (CAS 131922-05-9) may require custom synthesis with longer lead times (4-8 weeks) and higher cost, without pre-validated analytical reference standards .

Supply Chain Quality Control Procurement Risk

Validated Application Scenarios for 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) Based on Quantitative Evidence


Synthesis of 2-(Trifluoromethyl)piperazine via Catalytic Debenzylation

Medicinal chemistry teams requiring access to 2-(trifluoromethyl)piperazine as a building block for drug discovery can utilize 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) as a direct precursor. The established patent procedure using 0.74 g (3.0 mmol) of the compound with Pd/C in acetic acid/water under hydrogen atmosphere yields the unprotected 2-(trifluoromethyl)piperazine scaffold . This route is validated in industrial process chemistry and provides chemoselective access to a trifluoromethylated piperazine core that is otherwise difficult to obtain without protecting group strategies [1].

Chiral Building Block for Enantioselective Drug Candidate Synthesis

The racemate 167566-34-9 serves as an entry point for chiral resolution into single enantiomers (R)-1-benzyl-3-(trifluoromethyl)piperazine and (S)-1-benzyl-3-(trifluoromethyl)piperazine. Recent process chemistry advances from Bristol Myers Squibb (2024) demonstrate that enantiomerically pure 3-(trifluoromethyl)piperazine derivatives (>99% ee) are critical building blocks for rational drug design . Programs targeting chiral drug candidates where stereochemistry at the piperazine C3 position dictates biological activity should procure the appropriate single enantiomer rather than the racemate for late-stage optimization [1].

Tachykinin (Substance P) Antagonist Scaffold Development

Piperazine derivatives bearing trifluoromethyl and benzyl substituents are documented in patent literature as tachykinin antagonists with potential applications in pain, inflammation, and CNS disorders . 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) represents a core scaffold from which diverse N-substituted and C-substituted analogs can be synthesized via sequential alkylation, acylation, or palladium-catalyzed cross-coupling reactions [1]. The C3-CF₃ group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, making it suitable for SAR exploration in neurokinin receptor programs .

Physicochemical Property Optimization via CF₃ Incorporation

For medicinal chemistry programs seeking to modulate lipophilicity and basicity in lead compounds, 1-Benzyl-3-(trifluoromethyl)piperazine (CAS 167566-34-9) offers a validated platform. The C3-trifluoromethyl group reduces the pKa of the secondary amine by approximately 2 units (from ~8.7-9.0 to 6.74 ± 0.40) and increases LogP by approximately 0.6-1.0 units compared to 1-benzylpiperazine . These property changes are particularly relevant for CNS drug discovery, where balanced lipophilicity and appropriate amine basicity are critical determinants of brain penetration and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(trifluoromethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.